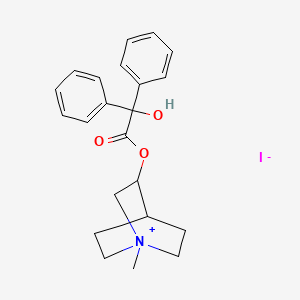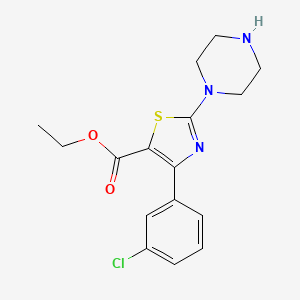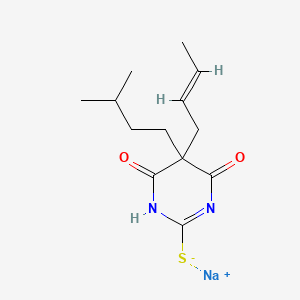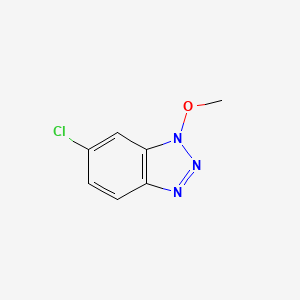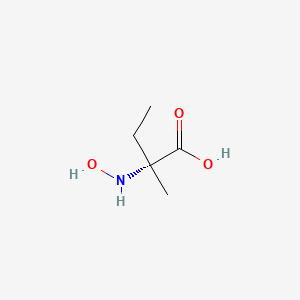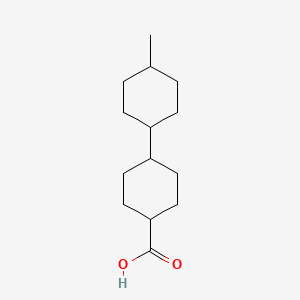
trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H14O2. It is a white to almost white crystalline powder with a melting point of 109-111°C . This compound is used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to generate isocyanate, which is then hydrolyzed to obtain the desired compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-efficiency synthetic routes that do not require high temperature, high pressure, or special reaction equipment. This makes the process more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form trans-4-methylcyclohexanol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: trans-4-Methylcyclohexanol.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Biology: It has applications in the study of biological processes and can be used to synthesize biologically active molecules .
Medicine: The compound is used in the synthesis of pharmaceutical agents that have potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
trans-4-(Aminomethyl)cyclohexanecarboxylic acid:
Cyclohexanecarboxylic acid: A simpler analog used in various chemical syntheses.
4-Methylcyclohexanol: A reduction product of the compound.
Uniqueness: trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C14H24O2 |
|---|---|
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
4-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h10-13H,2-9H2,1H3,(H,15,16) |
Clave InChI |
OEEAKKCEEKHUPW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
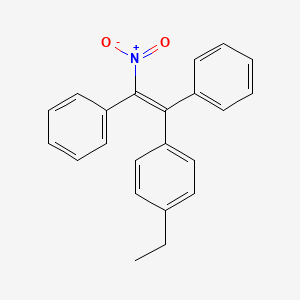
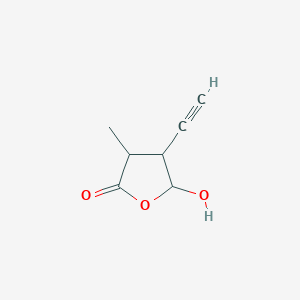
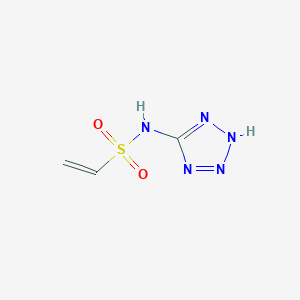
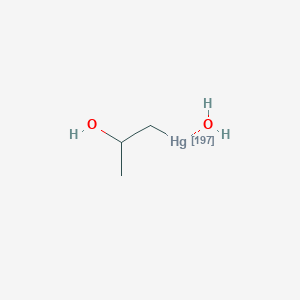
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
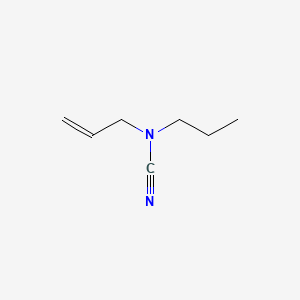
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
